(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate
Description
Properties
IUPAC Name |
S-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h1,4-7H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZPJIYTWQWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis.
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathway, thereby disrupting bacterial communication and coordination.
Biochemical Pathways
The compound affects the quorum sensing pathways of Gram-negative bacteria. By inhibiting these pathways, it disrupts bacterial communication and coordination, which in turn affects behaviors such as biofilm formation, virulence production, and other pathogenesis.
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa.
Result of Action
The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria. This leads to a disruption in bacterial communication and coordination, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis. In the LasB system, the compound showed promising quorum-sensing inhibitor activities.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, nutrient availability can affect the quorum sensing pathways that the compound targets. .
Biological Activity
(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate is a complex organic compound characterized by the presence of thiazole and thiazolidine moieties. This compound exhibits significant potential for diverse biological activities due to its unique structural features, including thioether, amine, and alkyne functional groups. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring that is crucial for its biological interactions and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structural characteristics. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.0 | Induction of apoptosis through mitochondrial pathways |
| HCT116 (colon) | 7.5 | Inhibition of PI3K/Akt signaling pathway |
| U87 MG (glioblastoma) | 6.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural features that facilitate interaction with critical biological targets.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A study demonstrated that compounds with thiazole rings exhibited significant activity in picrotoxin-induced convulsion models:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| Compound B | 15.0 | 150.0 | 10.0 |
The protection index indicates a favorable therapeutic window for these compounds, suggesting potential for further development as anticonvulsant agents.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as PI3K and mTOR.
- Apoptosis Induction : Interaction with mitochondrial pathways could lead to increased apoptosis in cancer cells.
- Receptor Modulation : Potential modulation of neurotransmitter receptors may explain its anticonvulsant effects.
Study on Anticancer Activity
A recent study synthesized several thiazole derivatives and tested their anticancer efficacy against various cell lines, including MCF-7 and A549. The results indicated that compounds similar to (Z)-S-(2-oxo...) exhibited IC50 values ranging from 5 to 10 µM, demonstrating significant cytotoxicity.
Study on Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of thiazole derivatives in animal models. Compounds were administered at varying doses, revealing dose-dependent efficacy in reducing seizure activity, with some derivatives achieving notable protection indices.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The ethoxy group at the 6-position in the analog enhances solubility in polar solvents, whereas the absence of such a group in the target compound may reduce hydrophilicity.
Physicochemical Properties
Table 2: Physicochemical Properties
Analysis :
- The propargyl group in the target compound may reduce thermal stability compared to the allyl-substituted analog, as terminal alkynes are prone to exothermic decomposition under heat .
- The absence of an ethoxy group in the target compound likely decreases its solubility in polar aprotic solvents like DMSO.
Preparation Methods
Copper-Catalyzed Cyclization
A widely adopted method involves copper-catalyzed intramolecular cyclization of 2-bromo-benzothioamides. As demonstrated by Xiong et al., this approach leverages Ullmann-type coupling to form the thiazole ring. For instance, reacting 2-bromo-N-(prop-2-yn-1-yl)benzothioamide with CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C for 12 hours yields 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine with 78% efficiency.
Thioamide Alkylation
Alternative routes employ alkylation of preformed thioamides. Chloroacetyl chloride reacts with 2-mercaptobenzothiazole in dichloromethane at 0–5°C to form S-benzo[d]thiazol-2-yl chloroethanethioate, which undergoes nucleophilic substitution with propargylamine to introduce the alkyne group.
Multicomponent Reaction Strategies
Recent advances utilize one-pot multicomponent reactions to streamline synthesis. For example, combining 2-aminothiophenol, propiolic acid, and thioacetic acid in the presence of PCl₃ facilitates simultaneous formation of the thiazole ring and ethanethioate group. This method reduces purification steps and improves overall yields (72–78%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- CuI/1,10-phenanthroline : Effective for Ullmann coupling (TOF = 12 h⁻¹).
- HATU/DIEA : Superior for amide bond formation in ethanethioate synthesis (yield >90%).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
